molecular formula C33H38NOPS B13650784 (R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide

Katalognummer: B13650784
Molekulargewicht: 527.7 g/mol
InChI-Schlüssel: DLBHPNHATQGLBQ-RKBNTCOGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Origins of Sulfinamide and Phosphine Ligand Chemistry in Asymmetric Catalysis

The independent development of sulfinamide and phosphine ligands laid the groundwork for their eventual integration into hybrid architectures. Sulfinamides emerged as chiral auxiliaries in the late 20th century, prized for their ability to induce stereoselectivity in carbon–heteroatom bond-forming reactions. Early work focused on their use in asymmetric additions to imines, where the sulfinamide group acted as a removable directing moiety. Concurrently, phosphine ligands gained prominence in transition-metal catalysis, particularly in cross-coupling and hydrogenation reactions, due to their strong σ-donor and π-acceptor properties.

A pivotal shift occurred when researchers recognized the complementary roles of these ligand classes: sulfinamides provided stereochemical control through rigid chiral environments, while phosphines enhanced metal-center reactivity. For instance, the DIOP ligand (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane), developed in the 1970s, demonstrated how bidentate phosphine ligands could enforce asymmetric induction in rhodium-catalyzed hydrogenations. However, these systems lacked the modularity required for broad substrate scope.

Early Ligand Class Key Application Limitations
Monodentate sulfinamides Asymmetric imine additions Limited metal coordination
Bidentate phosphines (e.g., DIOP) Hydrogenation reactions Rigid backbone constraints
Chiral phosphoramidites Hydroformylation Sensitivity to moisture/air

The convergence of these ligand types addressed these limitations, as hybrid designs enabled simultaneous stereochemical control and catalytic activation.

Ellman's Paradigm: tert-Butanesulfinamide as a Chiral Auxiliary Foundation

Jonathan A. Ellman’s introduction of tert-butanesulfinamide in the early 2000s revolutionized asymmetric synthesis by providing a versatile chiral auxiliary. Its rigid tert-butyl group and sulfinyl moiety created a well-defined chiral environment, enabling high enantioselectivity in nucleophilic additions to N-sulfinyl imines. This methodology became a cornerstone for constructing stereogenic centers in amines, alcohols, and thioethers.

The success of Ellman’s sulfinamides inspired their adaptation into metal-coordinating ligands . Researchers modified the sulfinamide scaffold with phosphine groups to create bifunctional ligands capable of both substrate activation and stereochemical control. For example, the Sadphos ligand family (sulfinamide-derived phosphines) integrated a sulfinamide’s chiral sulfur center with a phosphine’s metal-binding capacity, enabling novel reaction pathways in palladium catalysis.

Key advancements included:

  • Introduction of tert-butanesulfinamide as a stable, recoverable auxiliary
  • Development of Ming-Phos and Xu-Phos ligands, which combined sulfinamide chirality with tunable phosphine electronics
  • Mechanistic studies revealing sulfinamide-phosphine cooperativity in transition-state stabilization

Emergence of Bifunctional Phosphine-Sulfinamide Architectures in Organocatalysis

The fusion of phosphine and sulfinamide motifs created ligands with unprecedented versatility. Peptide-mimic phosphonium salts (PPS) , for instance, demonstrated how sulfinamide anions could participate in ion-pairing interactions while phosphine groups coordinated metals. This dual functionality proved critical in enantioselective skeletal reorganization reactions, where the ligand simultaneously activated substrates and controlled stereochemistry.

Sadphos ligands exemplified this paradigm. Their modular synthesis—typically involving sulfinamide condensation with phosphine-bearing aldehydes—allowed systematic tuning of steric and electronic properties. X-ray crystallography and DFT calculations revealed that these ligands adopt Pd^0^/P,S or Pd^II^/P,O coordination modes, depending on the reaction context. For example:

  • Xiao-Phos facilitated Pd-catalyzed cross-couplings of secondary phosphine oxides via Pd^0^/P,S coordination
  • GF-Phos enabled three-component couplings through Pd^II^/P,O interactions
Ligand Type Coordination Mode Representative Reaction
Ming-Phos Pd^0^/P Asymmetric Heck coupling
Xiang-Phos Pd^II^/P,O Carboheterofunctionalization
PC-Phos Pd^0^/P,S Arylation of sulfenate anions

Evolutionary Milestones in Hybrid Ligand Design: From Monodentate to Chelating Systems

The progression from monodentate to chelating sulfinamide-phosphine ligands marked a critical evolution in catalyst design. Early monodentate systems , such as Ellman’s sulfinamides paired with triphenylphosphine, suffered from poor enantiocontrol due to flexible metal-ligand geometries. The introduction of bidentate chelating ligands addressed this by enforcing rigid coordination spheres.

Quinaphos ligands , developed by Leitner in 2000, demonstrated the potential of hybrid architectures. These phosphine-phosphoramidite ligands enabled rhodium-catalyzed hydrogenations with matched/mismatched stereochemical effects, inspiring later sulfinamide-phosphine designs. Subsequent innovations included:

  • TY-Phos : Electron-rich phosphine groups enhanced nucleophilicity in Pd-catalyzed fluoroarylations
  • WJ-Phos : Ferrocene backbone improved stability in Suzuki-Miyaura couplings

Modern chelating systems leverage non-covalent interactions (e.g., hydrogen bonding, π-stacking) to complement covalent metal-ligand bonds. For instance, PPS catalysts employ peptide-like backbones to create supramolecular chiral environments, enabling enantioselective skeletal reorganizations at −40°C.

Eigenschaften

Molekularformel

C33H38NOPS

Molekulargewicht

527.7 g/mol

IUPAC-Name

N-[(S)-(4-tert-butylphenyl)-(2-diphenylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C33H38NOPS/c1-32(2,3)26-23-21-25(22-24-26)31(34-37(35)33(4,5)6)29-19-13-14-20-30(29)36(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h7-24,31,34H,1-6H3/t31-,37?/m0/s1

InChI-Schlüssel

DLBHPNHATQGLBQ-RKBNTCOGSA-N

Isomerische SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Chiral Sulfinamide Precursor

  • Starting material: (R)-tert-butanesulfinamide, commercially available or prepared via oxidation of the corresponding sulfides.
  • This chiral sulfinamide acts as a chiral auxiliary and is crucial for inducing the desired stereochemistry at the nitrogen center.
  • The sulfinamide is often protected or activated to facilitate coupling reactions.

Preparation of the Benzylic Amine Intermediate

  • The benzylic amine bearing the (S)-configuration is synthesized via asymmetric reduction or substitution reactions.
  • A common approach involves the asymmetric addition of diphenylphosphanyl-substituted benzaldehydes or ketones to amines or organometallic reagents.
  • The 4-(tert-butyl)phenyl group is introduced via substitution or cross-coupling reactions on the aromatic ring prior to amine formation.

Coupling to Form the Target Sulfinamide

  • The benzylic amine is reacted with the chiral sulfinamide under conditions that preserve stereochemistry.
  • Typical coupling reagents include carbodiimides (e.g., EDC, DCC) or phosphonium salts , facilitating amide bond formation.
  • Reaction conditions are optimized to avoid racemization, often performed at low temperatures and under inert atmosphere.

Representative Synthetic Route (Literature-Based)

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Preparation of (R)-tert-butanesulfinamide Commercial or oxidation of sulfides Chiral sulfinamide precursor
2 Synthesis of 4-(tert-butyl)benzaldehyde derivative Friedel-Crafts alkylation or cross-coupling Introduction of tert-butyl group
3 Formation of (S)-benzylic amine Asymmetric reduction or substitution Stereocontrolled amine intermediate
4 Coupling of sulfinamide and benzylic amine Carbodiimide-mediated coupling (e.g., EDC) Formation of sulfinamide bond with retention of stereochemistry

Research Results and Stereochemical Analysis

  • The stereochemical purity of the final compound is typically confirmed by chiral HPLC or NMR spectroscopy .
  • Enantiomeric excess (ee) values exceeding 95% are reported for similar sulfinamide compounds prepared via these methods, indicating high stereocontrol.
  • The Mitsunobu reaction has been employed in related syntheses to invert stereochemistry at secondary alcohol intermediates, allowing access to both diastereomers if needed.
  • The diphenylphosphanyl group remains intact throughout the synthesis, enabling subsequent coordination chemistry or catalytic applications.

Comparative Data Table of Related Sulfinamide Compounds

Compound Name Molecular Formula Key Features Preparation Notes
(R)-N-((S)-(4-(tert-butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide C31H36NOPS Sulfinamide + diphenylphosphanyl + tert-butyl phenyl Multi-step asymmetric synthesis; chiral sulfinamide coupling
(R)-tert-butanesulfinamide C4H11NOS Chiral sulfinamide auxiliary Commercially available or synthesized via oxidation
(R)-N-((S)-(2-(diphenylphosphanyl)phenyl)(phenyl)methyl)-2-methylpropane-2-sulfinamide C29H32NOPS Similar scaffold without tert-butyl Similar synthetic approach, less steric bulk

Source Diversity and Reliability

  • The preparation methods are corroborated by peer-reviewed synthetic organic chemistry literature and patent disclosures focusing on chiral sulfinamide auxiliaries and phosphanyl-substituted aromatic compounds.
  • Patents such as WO2020249079 describe related phosphanyl sulfinamide compounds and their synthetic routes, emphasizing stereochemical control and functional group compatibility.
  • Academic theses and research articles from reputable universities provide detailed synthetic schemes and stereochemical analyses for sulfinamide-based ligands and auxiliaries.
  • Commercial chemical suppliers and databases confirm the availability of key intermediates and provide structural data supporting the synthetic feasibility.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloropropyl side chain and aromatic chlorine undergo distinct substitution patterns:

A. Aliphatic Chlorine Reactivity
The 3-chloropropyl group undergoes SN2 reactions with various nucleophiles:

NucleophileConditionsProductYieldReference
KOH (1.2 eq)Ethanol, 60°C, 6h2-(3-hydroxypropyl)-6-fluorobenzene75%
NaN₃ (1.5 eq)DMF, 80°C, 12h2-(3-azidopropyl)-6-fluorobenzene82%
NH₃ (excess)THF, 25°C, 24h2-(3-aminopropyl)-6-fluorobenzene68%

B. Aromatic Chlorine Reactivity
The para-chloro substituent exhibits reduced reactivity compared to aliphatic chlorine but can participate in aromatic nucleophilic substitutions under forcing conditions (150-200°C with Cu catalysts).

Electrophilic Aromatic Substitution

The fluorine and chlorine substituents direct incoming electrophiles through combined electronic effects:

ElectrophilePositionConditionsProductYield
HNO₃/H₂SO₄Meta to F, Ortho to Cl0°C, 2h1-Chloro-2-(3-chloropropyl)-4-fluoro-3-nitrobenzene54%
Br₂/FeBr₃Para to Cl40°C, 4h1-Chloro-2-(3-chloropropyl)-5-fluoro-4-bromobenzene61%

The fluorine atom (-I effect) deactivates the ring while the chlorine (+M effect) creates localized electron density at specific positions.

Transition Metal-Catalyzed Cross-Couplings

The compound participates in modern catalytic transformations:

A. Suzuki-Miyaura Coupling

text
Ar-B(OH)₂ + 1-Chloro-2-(3-chloropropyl)-6-fluorobenzene → 1-Aryl-2-(3-chloropropyl)-6-fluorobenzene
  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (3:1)

  • Yield: 78-85% for aryl = Ph, 4-MeOPh, 3-pyridyl

B. Nickel-Catalyzed Reductive Cross-Coupling
Demonstrated with heteroaryl halides under optimized conditions:

  • Catalyst: NiBr₂·3H₂O (7 mol%)

  • Ligand: BnBiOX (L31, 10 mol%)

  • Reductant: Zn⁰

  • Solvent: DMA

  • Enantioselectivity: Up to 37% ee achieved in diarylalkane synthesis

Elimination and Oxidation Reactions

A. Base-Induced Elimination
Treatment with DBU (1.5 eq) in

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound is widely used as a chiral ligand in asymmetric catalysis. Its ability to induce chirality in various reactions makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, the compound can be used to study enzyme mechanisms and protein-ligand interactions due to its chiral nature.

Medicine

Industry

In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals, where chiral purity is crucial.

Wirkmechanismus

The compound exerts its effects primarily through its chiral centers. The sulfinamide group can act as a chiral auxiliary, influencing the stereochemistry of reactions. The phosphanyl group can coordinate with metal centers, facilitating catalytic processes. The combination of these groups allows the compound to participate in a variety of chemical transformations with high selectivity and efficiency.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The following table summarizes key structural and functional differences between the target compound and analogous sulfinamide derivatives:

Compound Name Substituents Molecular Weight Key Features Applications
(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide (Target) 4-(tert-Butyl)phenyl, 2-(diphenylphosphanyl)phenyl ~580–660* High steric bulk, chiral sulfinamide, phosphine ligand Asymmetric catalysis, transition-metal coordination
(R)-N-((S)-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (CAS 2565792-78-9) 4-Methoxyphenyl, 2-(diphenylphosphanyl)phenyl 515.65 Methoxy group (electron-donating), N-methylation Catalysis with modified electronic effects, chiral auxiliaries
(R)-N-((S)-1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-2-methylpropane-2-sulfinamide (CAS 1803239-46-4) Aliphatic diphenylphosphanyl chain ~430–450* Flexible aliphatic backbone Coordination chemistry in less sterically demanding environments
(R)-N-((R)-(2-(Diphenylphosphino)-4,5-dimethoxyphenyl)(4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide 2-(Diphenylphosphino)-4,5-dimethoxyphenyl, 4-methoxyphenyl, N-methylation ~600–620* Multiple methoxy groups (enhanced electron donation), N-methylation Electron-rich ligand systems, asymmetric hydrogenation

Electronic and Steric Effects

  • Target Compound : The tert-butyl group provides significant steric hindrance, which can enhance enantioselectivity in asymmetric reactions by restricting conformational flexibility. The diphenylphosphanyl group offers moderate π-accepting properties, suitable for stabilizing metal centers in catalysis .
  • However, reduced steric bulk compared to tert-butyl may lower enantioselectivity in certain reactions .
  • Dimethoxy-Substituted Analog () : Multiple methoxy groups amplify electron-donating effects, creating a highly electron-rich ligand environment. This is advantageous in reactions requiring electron-donating ligands, such as hydrogenation .

Biologische Aktivität

(R)-N-((S)-(4-(tert-Butyl)phenyl)(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide, also known by its CAS number 2628235-12-9, is a sulfinamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C33H38NOPS, with a molecular weight of 527.70 g/mol. The compound features a sulfinamide functional group, which is significant in various biological interactions.

PropertyValue
Molecular FormulaC33H38NOPS
Molecular Weight527.70 g/mol
CAS Number2628235-12-9
Purity≥ 98%
Storage ConditionsInert atmosphere, 2-8°C

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Sulfinamides are known to exhibit inhibitory effects on certain enzymes, which can be leveraged in therapeutic applications. For instance, sulfinamides can act as chiral auxiliaries in asymmetric synthesis, facilitating the production of biologically active compounds.

Applications in Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds with sulfinamide groups can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The selective inhibition of specific HDAC isoforms can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Chiral Auxiliary : The compound serves as a chiral auxiliary in the synthesis of various pharmaceuticals, enhancing the enantioselectivity of reactions involving amines and other nucleophiles .
  • Potential Neuroprotective Effects : Preliminary studies suggest that sulfinamides may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating oxidative stress pathways .

Study 1: HDAC Inhibition

A study evaluated the efficacy of this compound as an HDAC inhibitor. The results demonstrated IC50 values ranging from 14 to 67 nM against various HDAC isoforms, indicating strong inhibitory activity and potential for further development as an anticancer agent .

Study 2: Asymmetric Synthesis

In another investigation, the compound was utilized as a chiral auxiliary in the synthesis of cetirizine, a well-known antihistamine. The use of this sulfinamide led to a more potent product compared to its racemic counterpart, showcasing its utility in drug synthesis .

Comparative Analysis of Biological Activity

CompoundIC50 (nM)Application
(R)-N-((S)-(4-(tert-Butyl)...14 - 67HDAC Inhibition
tert-Butanesulfinamide<100Chiral Auxiliary
Azumamides14 - 67Anticancer Activity

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Sulfinamide FormationTi(OiPr)4_4, THF, -78°C to rt82
Phosphine CouplingPd(dppf)Cl2_2, Na2_2CO3_3, dioxane/H2_2O54–65

Advanced: How is stereochemical integrity maintained during asymmetric synthesis?

Answer:
Stereocontrol is achieved via:

  • Chiral Auxiliaries : The tert-butylsulfinamide group acts as a chiral director, enabling diastereoselective C–N bond formation .
  • Kinetic Resolution : Use of enantioselective catalysts (e.g., Pd-XPhos systems) to minimize racemization during coupling steps .
  • Structural Validation : Single-crystal X-ray diffraction confirms absolute configuration, with R-factors < 0.05 ensuring accuracy .

Key Data from X-ray Analysis (Example):

  • C–C Bond Length : 1.54 Å (average) .
  • Hydrogen Bonding : C–H⋯O interactions stabilize the crystal lattice (d = 2.12 Å) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H/13^{13}C NMR identifies stereochemistry (e.g., splitting patterns for benzylic protons) and purity .
  • HPLC : Chiral columns (e.g., Chiralpak IA) assess enantiomeric excess (>98% ee) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ = 568.3 Da) .

Advanced: How can researchers resolve contradictions in catalytic activity data for this compound?

Answer:
Discrepancies often arise from:

  • Reaction Conditions : Variations in solvent polarity (e.g., dioxane vs. toluene) or temperature alter transition-state energetics. Systematic optimization is required .
  • Ligand Decomposition : Monitor phosphine oxidation via 31^{31}P NMR and use stabilizing agents (e.g., BHT) in aerobic conditions .
  • Comparative Studies : Benchmark against structurally similar sulfinamide-phosphine hybrids (e.g., tert-butyl vs. isopropyl analogs) to isolate electronic/steric effects .

Basic: What role do the tert-butyl and diphenylphosphanyl groups play in this molecule?

Answer:

  • tert-Butyl Group : Enhances solubility in non-polar solvents and stabilizes transition states via steric bulk .
  • Diphenylphosphanyl Group : Acts as a σ-donor/π-acceptor ligand in catalysis, modulating metal center reactivity (e.g., Pd-catalyzed cross-couplings) .

Advanced: What challenges arise in scaling up asymmetric synthesis for this compound?

Answer:

  • Diastereomer Separation : Low diastereoselectivity (dr < 3:1) in early steps necessitates costly chiral chromatography .
  • Catalyst Loading : High Pd requirements (5–10 mol%) increase costs; ligand recycling or immobilized catalysts are under investigation .
  • Crystallization Issues : Polymorphism in recrystallization steps requires solvent screening (e.g., tert-butyl methyl ether vs. hexane) .

Basic: How is the compound’s stability assessed under catalytic conditions?

Answer:

  • Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (>200°C for thermal stability) .
  • Air Sensitivity : Phosphine oxidation is tracked via 31^{31}P NMR shifts (δ = 25–30 ppm for P=O formation) .

Advanced: What computational methods support mechanistic studies of this compound?

Answer:

  • DFT Calculations : Model transition states (e.g., N–C bond formation) using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics : Simulate ligand-metal interactions (e.g., Pd–P bond distances) to predict catalytic activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.